![molecular formula C9H7NOS2 B1455991 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- CAS No. 1353497-28-5](/img/structure/B1455991.png)
6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
Overview
Description
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- (BMT) is an organic compound belonging to the class of thiazole derivatives. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. BMT has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, including cyclooxygenase-2 (COX-2), thioredoxin reductase (TrxR), and glutathione reductase (GR). 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been used in studies of the metabolism of drugs and other compounds. It has been used as a model compound to study the mechanism of action of certain drugs and to investigate the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is not completely understood. However, it is believed to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. It is also believed to act as an inhibitor of thioredoxin reductase, an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit glutathione reductase, an enzyme involved in the reduction of glutathione.
Biochemical and Physiological Effects
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been shown to inhibit the activity of thioredoxin reductase (TrxR), an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit the activity of glutathione reductase (GR), an enzyme involved in the reduction of glutathione.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is its high yield and low cost. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is relatively easy to synthesize and is readily available from chemical suppliers. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. However, the use of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is limited by its instability and its potential to cause irritation to skin, eyes, and respiratory tract.
Future Directions
Future research on 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- may focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research may focus on identifying new applications for 6-Benzothiazolecarboxaldehyde, 2-(methylthio)-, such as its use as a substrate for enzymes involved in the metabolism of drugs and other compounds. Finally, further research may focus on developing new synthetic methods for the production of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- and on developing methods to improve its stability.
properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNYNEAMWXQJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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